molecular formula C10H8Br2N2 B3243003 4,8-Dibromo-1,5-diaminonaphthalene CAS No. 154190-75-7

4,8-Dibromo-1,5-diaminonaphthalene

Cat. No. B3243003
Key on ui cas rn: 154190-75-7
M. Wt: 315.99 g/mol
InChI Key: RWNGCQDXNCWJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05349062

Procedure details

15 g (0.024 mol) of 4,8-dibromo-1,5-ditoluene-p-sulfonamidonaphthalene (J. S. Whitehurst, J. Chem. Soc., 221-226 (1951)) are dissolved in 75 ml of concentrated H2SO4 and the solution is left to stand for 24 h, excluding light. The solution is then poured on to 450 g of ice, whereupon a violet solution forms from which the product precipitates as HSO4 salt after a few minutes. The precipitate is isolated by suction filtration and the filter cake is squeezed out to give a pale beige-violet crude product that is further processed immediately.
Name
4,8-dibromo-1,5-ditoluene-p-sulfonamidonaphthalene
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
450 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[C:7]([Br:23])[CH:8]=[CH:9][C:10]=2[NH:12]S(C2C=CC(C)=CC=2)(=O)=O)[C:5]([NH:24]S(C2C=CC(C)=CC=2)(=O)=O)=[CH:4][CH:3]=1>OS(O)(=O)=O>[Br:1][C:2]1[C:11]2[C:6](=[C:7]([Br:23])[CH:8]=[CH:9][C:10]=2[NH2:12])[C:5]([NH2:24])=[CH:4][CH:3]=1

Inputs

Step One
Name
4,8-dibromo-1,5-ditoluene-p-sulfonamidonaphthalene
Quantity
15 g
Type
reactant
Smiles
BrC1=CC=C(C2=C(C=CC(=C12)NS(=O)(=O)C1=CC=C(C=C1)C)Br)NS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
75 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice
Quantity
450 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the solution is left
CUSTOM
Type
CUSTOM
Details
precipitates as HSO4 salt after a few minutes
CUSTOM
Type
CUSTOM
Details
The precipitate is isolated by suction filtration

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=CC=C(C2=C(C=CC(=C12)N)Br)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.